molecular formula C11H13NO B6260919 3-(3-methylphenyl)pyrrolidin-2-one CAS No. 1267664-80-1

3-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B6260919
CAS No.: 1267664-80-1
M. Wt: 175.2
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Description

3-(3-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach is the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of pyrrolidinones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions on the aromatic ring can result in halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain proteins or enzymes. For example, pyrrolidinones have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylphenyl)pyrrolidin-2-one is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

1267664-80-1

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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